molecular formula C10H19NO B13231696 2,2-Diethyl-1-methylpiperidin-4-one

2,2-Diethyl-1-methylpiperidin-4-one

Cat. No.: B13231696
M. Wt: 169.26 g/mol
InChI Key: SGAYEMZWYUJKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1-methylpiperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with a suitable ketone, followed by cyclization to form the piperidine ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1-methylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and piperidine N-oxides, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2,2-Diethyl-1-methylpiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,2-Diethyl-1-methylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for synthesizing novel pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2,2-diethyl-1-methylpiperidin-4-one

InChI

InChI=1S/C10H19NO/c1-4-10(5-2)8-9(12)6-7-11(10)3/h4-8H2,1-3H3

InChI Key

SGAYEMZWYUJKDL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CCN1C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.